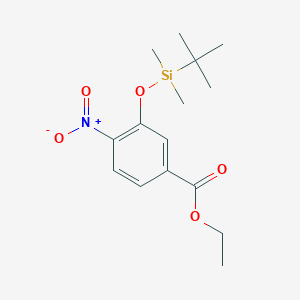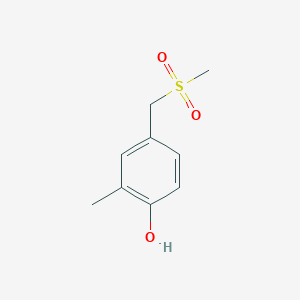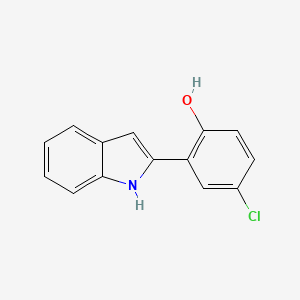
4-Chloro-2-(1H-indol-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(1H-indol-2-yl)phenol is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(1H-indol-2-yl)phenol typically involves the reaction of 4-chlorophenol with indole under specific conditions. One common method includes the use of a catalyst such as anhydrous aluminum chloride to facilitate the reaction. The reaction is usually carried out in a solvent like dichloromethane at low temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to isolate the compound effectively.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-2-(1H-indol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of quinonoid derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of halogenated indole derivatives.
Applications De Recherche Scientifique
4-Chloro-2-(1H-indol-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(1H-indol-2-yl)phenol involves its interaction with specific molecular targets. The indole ring allows it to bind to various receptors and enzymes, influencing biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2-(1H-Indol-2-yl)phenol: Lacks the chloro substituent, leading to different reactivity and biological activity.
4-Bromo-2-(1H-indol-2-yl)phenol: Similar structure but with a bromine atom instead of chlorine, which can affect its chemical properties and applications.
4-Fluoro-2-(1H-indol-2-yl)phenol:
Uniqueness: 4-Chloro-2-(1H-indol-2-yl)phenol is unique due to the presence of the chloro substituent, which can enhance its reactivity and biological activity compared to its analogs. The chloro group can also influence the compound’s solubility and stability, making it suitable for specific applications in medicinal chemistry and industrial processes .
Propriétés
Numéro CAS |
32380-83-9 |
|---|---|
Formule moléculaire |
C14H10ClNO |
Poids moléculaire |
243.69 g/mol |
Nom IUPAC |
4-chloro-2-(1H-indol-2-yl)phenol |
InChI |
InChI=1S/C14H10ClNO/c15-10-5-6-14(17)11(8-10)13-7-9-3-1-2-4-12(9)16-13/h1-8,16-17H |
Clé InChI |
FMDCKUQJSQBMBZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(N2)C3=C(C=CC(=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


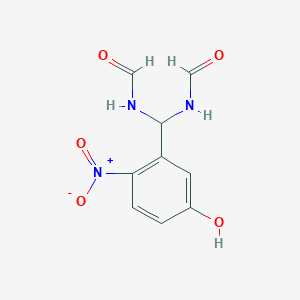

![tert-Butyl 9-(4-amino-3-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13927393.png)
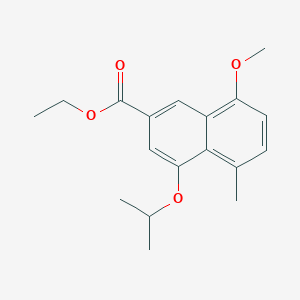

![tert-butyl N-[1-(piperidin-2-yl)propyl]carbamate](/img/structure/B13927419.png)

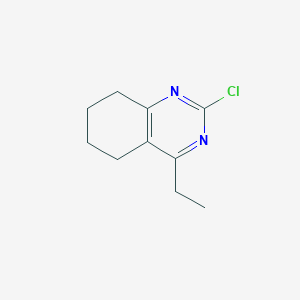
![1,2,4-Triazolo[4,3-a]pyridine-8-carboxylic acid, 2,3-dihydro-3-oxo-, methyl ester](/img/structure/B13927453.png)

![2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B13927468.png)
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate](/img/structure/B13927472.png)
